![molecular formula C9H9Br2Cl B186690 1-Chloro-4-(1,3-dibromopropyl)benzene CAS No. 19714-76-2](/img/structure/B186690.png)
1-Chloro-4-(1,3-dibromopropyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1-Chloro-4-(1,3-dibromopropyl)benzene” is a chemical compound with the molecular formula C9H9Br2Cl . It has an average mass of 312.429 Da and a monoisotopic mass of 309.875946 Da .
Molecular Structure Analysis
The InChI code for “1-Chloro-4-(1,3-dibromopropyl)benzene” is 1S/C9H9Br2Cl/c10-6-5-9(11)7-1-3-8(12)4-2-7/h1-4,9H,5-6H2 . This code provides a standard way to encode the compound’s molecular structure.
Chemical Reactions Analysis
While specific chemical reactions involving “1-Chloro-4-(1,3-dibromopropyl)benzene” are not available, benzene derivatives like this one can undergo nucleophilic substitution reactions . These reactions typically involve the addition of a nucleophile to the aromatic ring, followed by the loss of a halide anion.
Physical And Chemical Properties Analysis
The molecular weight of “1-Chloro-4-(1,3-dibromopropyl)benzene” is 312.43 . It should be stored at refrigerated temperatures for optimal stability .
Scientific Research Applications
Material Science: Advanced Polymer Synthesis
1-Chloro-4-(1,3-dibromopropyl)benzene: is utilized in material science for the synthesis of advanced polymers. Its halogenated structure makes it an ideal candidate for creating fire-retardant materials. The compound can be incorporated into the backbone of polymers to enhance their thermal stability and resistance to combustion .
Life Science: Probing Cellular Mechanisms
In life sciences, this compound serves as a molecular probe to study cellular mechanisms. Due to its reactive nature, it can be used to label specific proteins or DNA sequences, allowing researchers to track biological processes in real-time and understand cellular dynamics .
Chemical Synthesis: Building Blocks for Complex Molecules
The compound’s reactive bromine and chlorine atoms make it a versatile building block in chemical synthesis. It is often used in the preparation of complex organic molecules, serving as a precursor for coupling reactions that form carbon-carbon and carbon-heteroatom bonds .
Chromatography: Stationary Phase Modifier
In chromatography, 1-Chloro-4-(1,3-dibromopropyl)benzene can be used to modify the stationary phase. Its introduction to chromatographic columns can alter the retention times of analytes, improving the separation of substances with similar physical and chemical properties .
Analytical Research: Reference Standards
Analytical research benefits from this compound as it can be used to create reference standards. These standards are essential for calibrating instruments and validating analytical methods, ensuring the accuracy and reliability of experimental results .
Environmental Studies: Pollutant Analysis
The compound’s stability and distinct spectral properties make it suitable for environmental studies, particularly in the analysis of pollutants. It can act as an internal standard or tracer to detect and quantify the presence of hazardous substances in various ecosystems .
properties
IUPAC Name |
1-chloro-4-(1,3-dibromopropyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Br2Cl/c10-6-5-9(11)7-1-3-8(12)4-2-7/h1-4,9H,5-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDVDJKHFXPAGRX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CCBr)Br)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Br2Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60460323 |
Source
|
Record name | 1-chloro-4-(1,3-dibromopropyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60460323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.43 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-4-(1,3-dibromopropyl)benzene | |
CAS RN |
19714-76-2 |
Source
|
Record name | 1-chloro-4-(1,3-dibromopropyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60460323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.